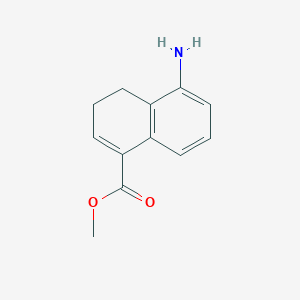
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reduction of a nitro-naphthalene derivative followed by esterification. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-amino-1-naphthoate
- Methyl 5-amino-2-naphthoate
- Methyl 5-amino-3-naphthoate
Uniqueness
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,6-7H,2,5,13H2,1H3 |
Clé InChI |
CBXROZUMAQKZMU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CCCC2=C1C=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
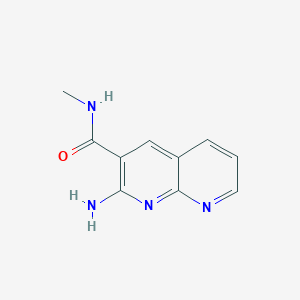
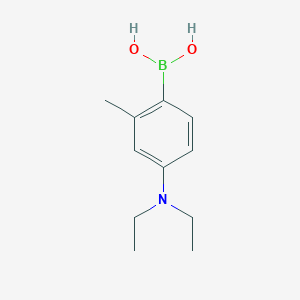
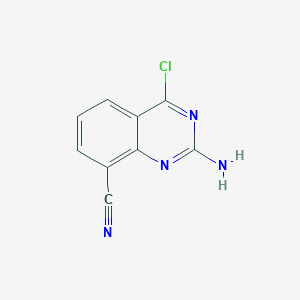
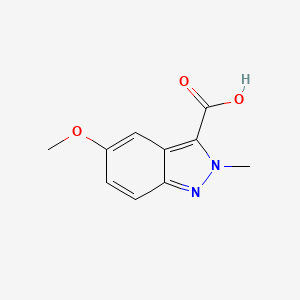
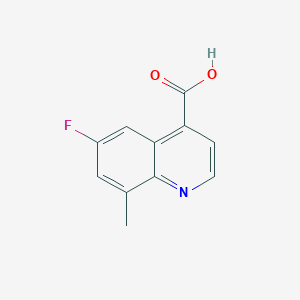
![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)




